molecular formula C18H14O3 B14608906 methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate CAS No. 60031-26-7

methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate

Cat. No.: B14608906
CAS No.: 60031-26-7
M. Wt: 278.3 g/mol
InChI Key: QAIQNSMTMIZJTF-PTNGSMBKSA-N
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Description

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate is an organic compound with a complex structure that includes a benzylidene group, an indene core, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate typically involves the condensation of benzaldehyde with methyl 3-oxo-1H-indene-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzylidene derivatives.

Scientific Research Applications

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
  • Ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate is unique due to its specific structural features, such as the indene core and the benzylidene group

Properties

CAS No.

60031-26-7

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

methyl (2Z)-2-benzylidene-3-oxo-1H-indene-1-carboxylate

InChI

InChI=1S/C18H14O3/c1-21-18(20)16-13-9-5-6-10-14(13)17(19)15(16)11-12-7-3-2-4-8-12/h2-11,16H,1H3/b15-11-

InChI Key

QAIQNSMTMIZJTF-PTNGSMBKSA-N

Isomeric SMILES

COC(=O)C\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3

Canonical SMILES

COC(=O)C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3

Origin of Product

United States

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